molecular formula C31H33ClFN7O2 B12389310 KRAS G12C inhibitor 61

KRAS G12C inhibitor 61

Cat. No.: B12389310
M. Wt: 590.1 g/mol
InChI Key: HBHOIHAXRLHFTR-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 61 involves multiple steps, starting with the preparation of key intermediates. Common reaction conditions involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures . The process also includes purification steps such as crystallization and chromatography to obtain the final product in its pure form .

Biological Activity

KRAS G12C inhibitors, including compound 61, represent a significant advancement in targeted cancer therapy, particularly for tumors harboring the KRAS G12C mutation. This article delves into the biological activity of KRAS G12C inhibitor 61, summarizing its mechanisms of action, efficacy in clinical studies, and potential combination therapies.

Overview of KRAS and Its Mutations

KRAS is a critical oncogene that encodes a GTPase involved in cell signaling pathways regulating cell growth and differentiation. Mutations at codons 12, 13, and 61 are prevalent in various cancers, with the G12C mutation being particularly notorious for its role in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) .

KRAS G12C inhibitors function by covalently binding to the cysteine residue at position 12 of the KRAS protein when it is in its GDP-bound inactive state. This binding traps KRAS in an inactive conformation, preventing downstream signaling that promotes tumor growth. The inhibitor's selectivity for the inactive state is crucial as it minimizes off-target effects and enhances therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines expressing the G12C mutation. The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) in the low nanomolar range, indicating potent anti-tumor activity .

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (nM)Response Type
H358 (NSCLC)5Sensitive
SW620 (CRC)10Sensitive
A549 (Wild-Type)>100Resistant

In Vivo Studies

Preclinical studies using xenograft models have shown that this compound significantly reduces tumor size in mice bearing KRAS G12C-mutant tumors. Notably, treatment resulted in a marked decrease in phosphorylated ERK levels, indicating effective inhibition of downstream signaling pathways .

Table 2: In Vivo Efficacy of this compound

Treatment GroupTumor Volume Reduction (%)p-ERK Levels (Fold Change)
Control-1.0
Inhibitor 61750.2

Clinical Trials

This compound has been evaluated in several clinical trials focusing on patients with advanced NSCLC and CRC. Preliminary results indicate promising objective response rates (ORR) and progression-free survival (PFS).

  • Phase II Trial Results : A recent trial reported an ORR of approximately 37% among patients treated with this compound, with a median PFS of 6.8 months .
  • Combination Therapies : Combining KRAS G12C inhibitors with other agents such as EGFR inhibitors has shown enhanced efficacy. For instance, a study found that combining inhibitor 61 with cetuximab resulted in an ORR of 62.5% among previously untreated patients .

Case Studies

Several case studies highlight the clinical utility of this compound:

  • Case Study A : A patient with advanced NSCLC experienced a significant tumor reduction after treatment with inhibitor 61, achieving stable disease for over six months.
  • Case Study B : A colorectal cancer patient previously treated with standard therapies showed a partial response to the combination therapy involving inhibitor 61 and cetuximab.

Challenges and Future Directions

Despite the promising results, challenges remain regarding resistance mechanisms to KRAS G12C inhibitors. Research indicates that activation of compensatory pathways such as EGFR can lead to resistance, necessitating combination strategies to enhance treatment efficacy . Ongoing trials are exploring various combinations to overcome these hurdles.

Properties

Molecular Formula

C31H33ClFN7O2

Molecular Weight

590.1 g/mol

IUPAC Name

7-(2-amino-6-fluorophenyl)-6-chloro-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C31H33ClFN7O2/c1-7-24(41)38-14-19(6)39(15-18(38)5)29-20-13-21(32)27(25-22(33)9-8-10-23(25)34)36-30(20)40(31(42)37-29)28-17(4)11-12-35-26(28)16(2)3/h7-13,16,18-19H,1,14-15,34H2,2-6H3/t18-,19+/m1/s1

InChI Key

HBHOIHAXRLHFTR-MOPGFXCFSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C

Canonical SMILES

CC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)Cl)C4=C(C=CC=C4F)N)C5=C(C=CN=C5C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.